Silica

Description

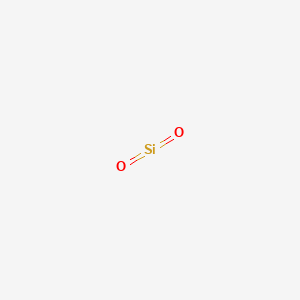

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Theoretical and Computational Investigations of Silicon Dioxide Systems

Quantum Mechanical Approaches

Quantum mechanical approaches, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the atomic and electronic structure of silicon dioxide (SiO2). wikipedia.org These computational methods allow for a detailed examination of the material's properties at the quantum level, providing insights that are often difficult to obtain through experimental means alone. ucl.ac.uk

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms, molecules, and condensed phases. wikipedia.org DFT calculations have been extensively used to study the electronic properties of various SiO2 polymorphs, including α-quartz, β-cristobalite, and amorphous silica (B1680970) (a-SiO2). researchgate.netairitilibrary.com These calculations provide valuable information about the band structure, density of states (DOS), and the nature of chemical bonding in SiO2. researchgate.netutoronto.ca

DFT studies have shown that the electronic structure of SiO2 is sensitive to its polymorphic form and the presence of disorder. researchgate.net For instance, the calculated electronic band gap, a crucial parameter for an insulator, varies among different polymorphs. nfmjournal.comresearchgate.net While standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to underestimate band gaps, they still provide crucial insights into the electronic properties. nfmjournal.comcecam.org More advanced techniques, such as the use of hybrid functionals or the GW approximation, have been employed to obtain more accurate band gap values that are in better agreement with experimental data. researchgate.netnfmjournal.com

Studies of Defects and Impurities in Silicon Dioxide

Computational studies using DFT have been instrumental in understanding the nature and impact of defects and impurities within the SiO2 network. ucl.ac.uktuwien.ac.at These defects can introduce localized energy levels within the band gap, significantly influencing the material's electrical and optical properties. researchgate.netresearcher.life

Hydrogen is a common impurity in SiO2 and its effects are complex. While it is well-known for its ability to passivate existing defects, such as dangling bonds at the Si/SiO2 interface, it can also induce the formation of new defects. aip.orgtuwien.ac.at DFT calculations have shown that atomic hydrogen (H) can interact with strained Si-O bonds in the amorphous SiO2 network, leading to the creation of defects like the hydroxyl E' center (a silicon dangling bond adjacent to a hydroxyl group) and the [SiO4/H]0 center. tuwien.ac.atresearchgate.netresearchgate.net

The interaction of hydrogen with pre-existing defects like oxygen vacancies has also been extensively modeled. tuwien.ac.atresearchgate.net Atomic hydrogen can react with an oxygen vacancy to form a hydrogen bridge defect. tuwien.ac.atresearchgate.net This defect can then react with a second hydrogen atom, leading to the full passivation of the vacancy. tuwien.ac.atresearchgate.net These theoretical studies provide a detailed picture of the dual role of hydrogen, acting as both a passivator and a creator of electrically active defects in amorphous this compound. tuwien.ac.atresearchgate.net

The oxygen vacancy is one of the most fundamental and extensively studied point defects in SiO2. tuwien.ac.ataip.org DFT calculations have been crucial in elucidating the various structural configurations and charge states of this defect. In its neutral state, the oxygen vacancy can result in the formation of a direct Si-Si bond between the two neighboring silicon atoms, a defect known as the Oxygen Deficiency Center (ODC). mdpi.com

When an oxygen vacancy traps a positive charge (a hole), it can lead to several distinct configurations, including the puckered, forward-oriented, and dimer configurations. researchgate.netaps.org The stability of these configurations can depend on the specific polymorph of SiO2. mdpi.com For example, in α-quartz, the puckered configuration (known as the E'1 center) is favored, while in α-cristobalite, the dimer configuration is more stable. mdpi.com These theoretical models have been validated by comparing calculated properties, such as hyperfine parameters, with experimental data from techniques like electron paramagnetic resonance (EPR). aip.orgresearchgate.net

Chlorine is often an unintentional impurity in SiO2, particularly in optical fibers manufactured using silicon tetrachloride. nih.gov Theoretical investigations have explored the role of chlorine in creating defects. DFT calculations can be used to study the reaction mechanisms of chlorine-containing precursors, like ZrCl4, on this compound surfaces, providing insights into the formation of chlorine-related species during material deposition processes. researchgate.net These studies help in understanding how impurities can be incorporated and what their potential impact on the electronic structure might be. For instance, absorption bands observed in the ultraviolet-visible spectrum of this compound have been associated with chlorine-related defects. nih.gov

Oxygen Vacancies and Related Defects

Band Gap Energy Calculations for Silicon Dioxide Polymorphs

Calculating the band gap of different SiO2 polymorphs is a key application of theoretical methods. The band gap is a fundamental property that dictates the insulating nature of SiO2. As mentioned, standard DFT methods tend to underestimate the band gap. nfmjournal.commaterialsproject.org However, they are still useful for comparing the relative band gaps of different polymorphs and understanding the influence of structure on electronic properties.

More sophisticated methods have been employed to achieve greater accuracy. For example, the self-consistent charge density functional tight-binding (SCC-DFTB) method has been used to calculate the band gaps of eleven common this compound polymorphs. researchgate.net Such studies have found that the band gap can range from approximately 7.62 eV for stishovite to 9.70 eV for β-moganite. researchgate.net These theoretical predictions are valuable as they can guide experimental efforts and provide data for polymorphs where experimental measurements are challenging.

The table below summarizes some calculated band gap energies for various SiO2 polymorphs from different theoretical studies.

| Polymorph | Calculation Method | Calculated Band Gap (eV) |

| α-Quartz | DFT-PBEsol | 5.670 materialsproject.org |

| α-Quartz | SCC-DFTB | ~8.9 researchgate.net |

| β-Quartz | SCC-DFTB | ~9.1 researchgate.net |

| α-Cristobalite | SCC-DFTB | ~9.0 researchgate.net |

| β-Cristobalite | SCC-DFTB | ~9.3 researchgate.net |

| α-Tridymite | SCC-DFTB | ~9.0 researchgate.net |

| β-Tridymite | SCC-DFTB | ~9.2 researchgate.net |

| Stishovite | SCC-DFTB | 7.62 researchgate.net |

| Coesite | SCC-DFTB | ~8.8 researchgate.net |

| Keatite | SCC-DFTB | ~9.4 researchgate.net |

| α-Moganite | SCC-DFTB | ~9.5 researchgate.net |

| β-Moganite | SCC-DFTB | 9.70 researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful tool for investigating the atomic-scale behavior of silicon dioxide (SiO₂) systems. These simulations provide insights into complex processes that are often difficult to observe experimentally.

Reactive molecular dynamics (RMD) simulations, particularly those employing the ReaxFF reactive force field, have been instrumental in elucidating the mechanisms of surface reactions on silicon dioxide. acs.orgnih.govresearchgate.netnih.gov ReaxFF is a sophisticated force field capable of modeling chemical bond formation and breaking, making it ideal for studying reactive processes. scm.com

A key application of RMD is the study of etching processes, which are fundamental to semiconductor manufacturing. For instance, simulations have been used to investigate the etching of SiO₂ by hydrogen fluoride (B91410) (HF). acs.orgnih.govresearchgate.netnih.gov In these simulations, a reactive force field for the Si/O/H/F system is developed and optimized using data from quantum mechanical (QM) calculations, such as density functional theory (DFT). acs.orgnih.govresearchgate.netnih.gov The optimized force field is then used to perform MD simulations of the etching process. These simulations have revealed that at an HF incident energy of 40 eV over a 300 ps runtime, a single layer of the SiO₂ substrate can be removed, producing SiFₓ gas products. acs.orgnih.gov Systematic studies have also shown that higher incident energies (e.g., 20, 30, and 80 eV) lead to a faster initiation of the etching reaction and higher dissociation fractions. acs.orgnih.gov

The development of accurate interatomic potentials is crucial for the success of these simulations. For example, new sets of interatomic potentials for Si–O–F and Si–O–Cl systems have been constructed based on first-principle quantum mechanical calculations to study the etching of silicon and silicon dioxide by energetic halogen beams. osaka-u.ac.jp These simulations provide valuable data on etch rates and selectivities, which are critical parameters in fabrication processes. osaka-u.ac.jp

Table 1: Key Findings from RMD Simulations of SiO₂ Etching

| Parameter | Observation | Reference |

|---|---|---|

| HF Incident Energy | Higher energy leads to faster etching and more dissociation. | acs.orgnih.gov |

| Etching Products | SiFₓ gases are produced during HF etching. | acs.orgnih.gov |

| Interatomic Potentials | New potentials for Si-O-Halogen systems enable accurate simulations. | osaka-u.ac.jp |

The interaction of water with silicon dioxide surfaces and the subsequent hydroxylation are critical phenomena in various fields, including catalysis and electronics. Computational modeling provides a molecular-level understanding of these processes.

Theoretical studies have employed density functional theory (DFT) to investigate the hydroxylation of SiO₂ surfaces. cdmf.org.brnih.gov These studies often use cluster models to represent the this compound surface and explore the reaction pathways of water molecules. cdmf.org.brnih.govnih.gov The process typically begins with the physisorption of water molecules onto the this compound surface, followed by the splitting of water and the chemisorption of hydroxyl groups, forming silanol (B1196071) (Si-OH) groups. cdmf.org.br The hydroxylated surface exhibits modified properties due to the ability of silanol groups to form hydrogen bond networks. cdmf.org.br

Fully atomistic reactive molecular dynamics (FARMD) simulations have been used to complement and validate DFT findings. cdmf.org.brnih.gov These simulations can model the dynamic process of hydroxylation in an aqueous environment. For instance, low-cost theoretical approaches combined with FARMD have been developed to evaluate local reactivity, chemical softness, and electrostatic potential of SiO₂ model substrates. cdmf.org.brnih.gov These combined methods have successfully identified key SiO₂-water interactions and the mechanisms associated with this compound hydroxylation. cdmf.org.brnih.gov

Electron-assisted hydroxylation of single-crystalline this compound bilayer films has also been investigated using a combination of high-resolution electron energy loss spectroscopy (HREELS) and electron paramagnetic resonance (EPR) spectroscopy, supported by DFT calculations. mpg.de These studies have shown that electron bombardment of an adsorbed water layer is an effective method for hydroxylating the this compound film. mpg.de The mechanism involves the creation of reactive paramagnetic species that can lead to the splitting of Si-O bonds. mpg.de

Reactive Molecular Dynamics Simulations for Surface Reactions

Computational Methods for Predicting Material Behavior

Computational methods are increasingly vital for predicting the behavior of materials like silicon dioxide, enabling the design of new materials with desired properties.

The dielectric properties of silicon dioxide are crucial for its application in microelectronics. Multiscale modeling approaches are employed to understand and predict these properties. scientific.netcapes.gov.braip.orgresearchgate.netresearchgate.net These models bridge the gap between microscopic atomic-level phenomena and macroscopic material behavior.

One such approach investigates the physical mechanisms of dielectric breakdown in amorphous SiO₂ (a-SiO₂). aip.orgresearchgate.net This multiscale model uses energetic parameters derived from microscopic mechanisms, calculated using DFT, to predict macroscopic degradation parameters like time-dependent dielectric breakdown (TDDB). aip.orgresearchgate.net These studies have shown that the trapping of two electrons at intrinsic structural precursor sites in a-SiO₂ significantly reduces the activation energy for Si-O bond breaking, facilitating the formation of oxygen vacancies and leading to dielectric breakdown. aip.orgresearchgate.net

Another multiscale model has been developed to describe the high-temperature dielectric properties of SiO₂/Si₃N₄ nanocomposites. capes.gov.br This model, based on Debye theory, considers the influence of factors at both the micro and mesoscopic scales on the dielectric properties. scientific.net Such theoretical frameworks are essential for extrapolating measured properties to different operating frequencies and temperatures. capes.gov.br

Atomic layer deposition (ALD) is a key technique for depositing ultrathin, conformal films of silicon dioxide. acs.org Theoretical studies, primarily using density functional theory (DFT), have been crucial in elucidating the complex reaction mechanisms involved in SiO₂ ALD. nih.govacs.orgaip.orgnih.gov

These studies have investigated various ALD processes, including those using precursors like silicon tetrachloride (SiCl₄) and water (H₂O). nih.govaip.org DFT calculations have shown that the SiCl₄ half-reaction is the rate-determining step in this process. nih.gov The reaction proceeds through a stepwise pathway involving the formation of a Si-O bond followed by the breaking of Si-Cl and O-H bonds to release HCl. nih.gov The predicted activation barrier for the rate-limiting step is consistent with experimental values. aip.org

The role of catalysts in ALD has also been a focus of theoretical investigations. For example, DFT calculations have been used to select effective Lewis base catalysts, such as pyridine (B92270) and triethylamine, for the ALD of silicon oxide using Si₂Cl₆ and H₂O. researchgate.netacs.org These studies have shown that catalysts with less steric hindrance are more effective in the first half-reaction, while those with high nucleophilicity are more efficient in the second half-reaction. researchgate.netacs.org

Furthermore, theoretical studies have explored the use of alternative silicon precursors, such as aminosilanes, with oxidizing agents like ozone. acs.orgsci-hub.se First-principles calculations have been used to map out the energy landscape of the full ALD cycle, confirming that the entire process is thermodynamically and kinetically favorable for producing high-quality SiO₂ films at low temperatures. acs.orgsci-hub.se

Table 2: Investigated ALD Precursors and Oxidants for SiO₂

| Silicon Precursor | Oxidant/Catalyst | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| SiCl₄ | H₂O | DFT | SiCl₄ half-reaction is rate-determining. | nih.gov |

| Si₂Cl₆ | H₂O, Alkylamines (catalyst) | DFT | Catalyst sterics and nucleophilicity are key. | researchgate.netacs.org |

| Di(sec-butylamino)silane | Ozone | DFT | Thermodynamically and kinetically favorable process. | acs.org |

Multiscale Modeling of Dielectric Properties

Cheminformatics and Data-Driven Approaches in Silicon Dioxide Research

Cheminformatics and data-driven approaches, including machine learning, are emerging as powerful tools in materials science, accelerating the discovery and design of new materials. acs.org In the context of silicon dioxide research, these methods are being applied to predict material properties and optimize synthesis processes.

Machine learning models are being developed to predict the properties of SiO₂-based materials. For example, machine learning force fields have been constructed for SiO₂ to perform atomic simulations with high accuracy and low computational cost. rsc.org These models, trained on data from ab initio calculations, can accurately reproduce structural and vibrational properties of amorphous SiO₂. rsc.org

Data-driven approaches are also used to optimize the composition and processing parameters of materials containing silicon dioxide. For instance, a study on green concrete used machine learning models to investigate the impact of SiO₂ content in fly ash on the compressive strength of the concrete. slideshare.net The findings indicated that increasing the SiO₂ proportion improves strength. slideshare.net Similarly, a data-driven approach was used to design a hydrophobic this compound-alumina hybrid coating formulation with a minimum number of experiments. researchgate.net

Furthermore, machine learning techniques are being integrated with computational methods like molecular dynamics and DFT to assess and enhance the properties of amorphous SiO₂. postech.ac.kr For example, potential datasets generated from ab initio molecular dynamics are used to train machine learning potentials for Ge- and Ti-doped amorphous SiO₂, enabling the prediction of properties like the dielectric constant and refractive index. postech.ac.kr

The application of cheminformatics extends to building databases from scientific literature using natural language processing, which can then be used to train machine learning models for materials research. postech.ac.kr These advanced computational strategies hold the promise of significantly accelerating the pace of materials discovery and innovation in the field of silicon dioxide. acs.org

Advanced Research on Silicon Dioxide in Biomedical Applications

Nanomedicine and Drug Delivery Systems

The unique properties of silicon dioxide nanoparticles make them a versatile platform for nanomedicine and advanced drug delivery systems. azonano.comui.ac.idnanografi.com Their ability to be tailored in size, shape, and surface chemistry allows for the encapsulation and targeted delivery of a wide range of therapeutic agents. frontiersin.orgnih.gov

Nanosilica, particularly mesoporous This compound (B1680970) nanoparticles (MSNs), are extensively investigated as drug carriers due to their high surface area, large pore volume, and tunable pore size. azonano.comresearchgate.net These features allow for a high drug-loading capacity. ui.ac.idnih.gov The surface of this compound nanoparticles can be easily modified to entrap a diverse range of molecules. pharmasalmanac.com In the body, these nanoparticles degrade slowly into non-toxic byproducts, enabling the gradual release of the encapsulated compounds. pharmasalmanac.com

Both hydrophilic and hydrophobic drugs can be loaded into nanothis compound carriers. acs.org For instance, amino-functionalized this compound nanoparticles have been successfully synthesized to carry the hydrophobic anticancer drug curcumin. acs.org The versatility of nanothis compound as a drug carrier is a key area of ongoing research, with studies focusing on optimizing drug loading and release for various therapeutic applications. ui.ac.idresearchgate.net

A significant advantage of using silicon dioxide nanoparticles in drug delivery is the ability to functionalize their surface for targeted delivery, which enhances therapeutic efficacy while minimizing side effects. frontiersin.org This is achieved by attaching specific ligands to the nanoparticle surface that recognize and bind to receptors overexpressed on target cells, such as cancer cells. doaj.org

For example, this compound nanoparticles have been modified with low-density lipoproteins (LDL) to target LDL receptors that are overexpressed in hepatocellular carcinoma. frontiersin.org Another strategy involves the use of folic acid as a targeting ligand, as folate receptors are often overexpressed on the surface of cancer cells. doaj.org Similarly, the peptide sequence RGD (arginine-glycine-aspartate) has been used to modify the surface of this compound nanoparticles to target lung cancer cells. biomedres.us These targeted strategies aim to increase the concentration of the drug at the disease site, thereby improving treatment outcomes. frontiersin.orgdoaj.org

Controlled drug release is a critical aspect of advanced drug delivery systems, and silicon dioxide nanoparticles can be engineered to release their therapeutic payload in response to specific stimuli in the tumor microenvironment. nih.gov One of the most common strategies is the development of pH-responsive systems. nih.gov The microenvironment of tumors is typically more acidic (pH ~6.5) compared to normal tissues (pH ~7.4). frontiersin.org

This pH difference can be exploited to trigger drug release. For instance, pH-responsive polymers can be coated onto the surface of mesoporous this compound nanoparticles (MSNs). acs.org In a neutral pH environment, the polymer remains intact, sealing the drug within the pores of the MSN. nih.gov However, in the acidic tumor microenvironment, the polymer undergoes a structural change, leading to the release of the encapsulated drug. acs.orgnih.gov Researchers have developed dual-stimuli-responsive systems that react to both pH and the presence of glutathione (B108866) (GSH), which is also found in higher concentrations in tumor cells. nih.gov Some of these systems have demonstrated the ability to achieve over 90% tumor-specific drug release. nih.gov

Interactive Table: Examples of pH-Responsive Nanothis compound Systems

| Nanoparticle System | Stimulus | Released Drug | Target Cells | Release Profile | Reference |

| Poly(allylamine)-citraconic anhydride (B1165640) coated MSNs | Low pH | Doxorubicin Hydrochloride | HeLa cells | 88% release at pH 5.5 after 48h | acs.org |

| Polyaspartic acid-anchored MSNs | Acidic pH | Doxorubicin | HepG2 cells | Enhanced release in endosomal/lysosomal acidic conditions | dovepress.com |

| Chitosan-modified chiral MSNs | Acidic pH | Doxorubicin | 4T1 tumor cells | Rapid release in acidic environment (pH 5.0) | nih.gov |

| Sodium alginate-coated Gd2O3@MSN | Acidic pH | Rhodamine B | Tumor models | 81.2% release at pH 4.5 after 48h | mdpi.com |

The versatility of silicon dioxide nanoparticles has led to their investigation in a wide range of therapeutic applications. azonano.com

Cancer Treatment: A primary focus of nanothis compound research is in cancer therapy. nih.gov They are used to deliver chemotherapeutic agents, photosensitizers, and nucleic acids to tumor sites. nih.gov Research has explored their use in treating various cancers, including liver, lung, breast, and colon cancer. azonano.comspandidos-publications.com For instance, a system using carboxymethyl chitosan-functionalized dendritic fibrous nanothis compound has been developed for the delivery of paclitaxel (B517696) to breast cancer cells. nih.gov

Viral Infections: Nanothis compound has shown potential in combating viral infections. acs.org They can be used as a delivery vehicle for antiviral drugs. d-nb.info Studies have explored their use in delivering nucleic acid-based therapies, such as mRNA and pDNA, for viral vaccines. pharmasalmanac.com Surface-modified this compound nanoparticles have been shown to inhibit the transduction ability of certain viruses. acs.org

Myocardial Infarction: In the context of cardiovascular diseases, silicon dioxide nanoparticles are being explored for the treatment of conditions like myocardial infarction. nih.gov Superparamagnetic mesocellular foam SiO2@Fe3O4 nanoparticles have been synthesized to leverage the therapeutic potential of mesenchymal stem cells in heart disease. biomedres.us

Colitis: Nanothis compound-based systems are being investigated for the treatment of inflammatory bowel disease (IBD), which includes ulcerative colitis. sciencedaily.comchemistryviews.org Mesoporous this compound nanoparticles of different shapes have been used to deliver budesonide (B1683875) for IBD treatment, with dendritic MSNs showing enhanced therapeutic efficacy. acs.org Nanoparticles that mimic the glycocalyx on inflamed bowel cells have been developed to trigger anti-inflammatory effects. sciencedaily.comchemistryviews.org

Neurodegenerative Diseases: The application of nanothis compound in treating neurodegenerative diseases is also an area of active research. azonano.com

Controlled Drug Release Mechanisms (e.g., pH-responsive systems)

Medical Diagnostics and Imaging

Beyond therapeutics, silicon dioxide nanoparticles are valuable tools in medical diagnostics and imaging due to their unique optical and physical properties. azonano.combiomedres.us

This compound nanoparticles have emerged as promising contrast agents for various medical imaging modalities, including magnetic resonance imaging (MRI) and fluorescence imaging. biomedres.usnih.gov They offer advantages over traditional contrast agents, such as improved biocompatibility and the potential for targeted delivery. frontiersin.org

For MRI, this compound nanoparticles can be doped with paramagnetic ions like gadolinium (Gd³⁺) to enhance image contrast. nih.govfrontiersin.org Gd₂O₃-doped this compound nanoparticles have been engineered to function as both MRI contrast agents and drug carriers. frontiersin.org These nanoparticles can improve the sensitivity and specificity of MRI for disease detection. frontiersin.orgmdpi.com Researchers have also explored coating nanomaterials with biocompatible substances to enhance safety and imaging effectiveness. frontiersin.org

In fluorescence imaging, silicon dioxide is used to create substrates that can enhance fluorescence signals. doi.orgresearchgate.net Vertically aligned silicon dioxide nanopillars can create highly confined illumination volumes, enabling single-molecule detection. pnas.org This technology has the potential for highly localized imaging inside living cells. pnas.org The fluorescence intensity can be modulated by the thickness of the silicon dioxide layer, an effect that can be used for precise measurements at the nanoscale. researchgate.netoptica.org

Interactive Table: Silicon Dioxide in Medical Imaging

| Imaging Modality | Nanoparticle System | Application | Key Finding | Reference |

| MRI | Gd₂O₃-doped SiO₂ nanoparticles | Liver cancer imaging and drug delivery | Functions as both MRI contrast agent and drug carrier. | frontiersin.org |

| MRI | Gd-incorporated mesoporous this compound nanoparticle (Gd₂O₃@SiO₂) | Tumor imaging | Possesses desirable MRI contrast enhancement properties. | nih.gov |

| MRI | Y-doped mesoporous this compound nanoparticles coated with Perflubron | Lung cancer cell imaging | Enables precise targeting and imaging after surface modification. | biomedres.us |

| Fluorescence Imaging | Vertically aligned silicon dioxide nanopillars | In vitro single-molecule detection and intracellular imaging | Creates highly confined observation volume for enhanced detection. | pnas.org |

| Fluorescence Imaging | Silicon/silicon dioxide substrates | DNA microarray analysis | Optimal oxide layer thickness improves fluorescence signal-to-noise ratio. | doi.org |

Fluorescent Silicon Dioxide Nanoparticles for Imaging

The development of fluorescent silicon dioxide nanoparticles (SiNPs) represents a significant leap forward for biological imaging, offering powerful tools to observe cellular and subcellular processes with high clarity. beilstein-journals.orgmdpi.com A key advantage of these nanoparticles is their ability to encapsulate fluorescent dyes within a this compound matrix. mdpi.comresearchgate.net This structure provides a protective environment for the dye molecules, drastically increasing their photostability and brightness compared to conventional free organic dyes, which are often prone to rapid photobleaching. beilstein-journals.orgmdpi.comnih.gov

The synthesis methods allow for the creation of dye-doped SiNPs that are highly monodisperse and stable in biological media. beilstein-journals.org Researchers can covalently embed a wide variety of commercially available fluorescent dyes into the this compound matrix, tailoring the nanoparticles' optical properties for specific imaging needs. beilstein-journals.org This has enabled their use as versatile fluorescent probes in advanced, high-resolution imaging techniques such as confocal microscopy and stimulated emission depletion (STED) microscopy. beilstein-journals.org Furthermore, the development of SiNPs doped with near-infrared (NIR) fluorescent dyes is particularly promising for in vivo imaging, as NIR light can penetrate biological tissues more deeply than visible light, allowing for non-invasive whole-body monitoring. nih.gov

Biosensors and Sensing Applications

The unique physicochemical properties of silicon dioxide make it an excellent material for the fabrication of advanced biosensors. frontiersin.org Specifically, mesoporous this compound nanoparticles (MSNs) are highly valued in this field due to their large specific surface area, tunable pore sizes, and the ease with which their surface can be chemically modified. frontiersin.orgnih.gov These characteristics allow for the design of sophisticated nanostructures that can detect and report on specific biological molecules or conditions within a complex environment.

A notable application is the development of FRET (Förster Resonance Energy Transfer)-based nanoprobes for sensing reductive environments within living cells. rsc.org In one such design, dye-doped this compound nanoparticles are functionalized with quencher molecules attached via a disulfide linker. rsc.org In the presence of reductive agents such as glutathione, the disulfide bond is cleaved, releasing the quencher from the nanoparticle surface. rsc.org This process leads to a significant, measurable increase in the nanoparticle's fluorescence, enabling the sensitive and real-time detection of reductive stress inside cells. rsc.org

Biocompatibility and Biological Interactions of Silicon Dioxide Nanoparticles

While silicon dioxide-based materials are utilized in numerous biomedical applications, understanding their interactions with biological systems is a critical area of ongoing research. tandfonline.commdpi.com The biocompatibility of SiNPs is not intrinsic but is heavily dependent on a range of physicochemical properties, including particle size, shape, surface charge, and crystallinity. nih.gov Historically, amorphous this compound was considered to be less harmful than its crystalline counterpart. nih.gov However, more recent scientific investigations have revealed that amorphous SiNPs can exhibit a toxic potential comparable to that of crystalline this compound particles under certain conditions. tandfonline.comnih.gov

In Vitro and In Vivo Bioreactivity

The biological reactivity of silicon dioxide nanoparticles has been extensively studied in both laboratory cell cultures (in vitro) and in living organisms (in vivo).

In Vitro Findings: In vitro research demonstrates that the bioreactivity of SiNPs is highly dependent on the dose, duration of exposure, and the specific type of cell being studied. nih.gov A common observation across many studies is the induction of a pro-inflammatory response. acs.org For instance, exposure of human lung epithelial cells to SiNPs can trigger an increase in the expression of inflammatory markers like interleukin-8 (IL-8) and cyclooxygenase-2. tandfonline.com Studies with human peripheral blood mononuclear cells (PBMCs) have shown that SiNPs can provoke a cytokine inflammatory response, with smaller nanoparticles (e.g., 10 nm) sometimes exhibiting greater cytotoxicity than larger ones (e.g., 100 nm). nih.gov

In Vivo Findings: In vivo studies, typically conducted in animal models, are crucial for understanding the systemic response to SiNPs. scielo.brscielo.br The results of these studies can vary based on the nanoparticle characteristics and the administration route. In one study, mice administered a single intravenous injection of 150 nm SiNPs showed no significant weight changes or adverse effects on vital organs after a 14-day observation period. dovepress.com Conversely, other research has documented inflammatory responses, especially following exposure to high concentrations of nanoparticles. scielo.brscielo.br

Cellular Uptake and Biodistribution

The interaction of SiNPs with biological systems begins at the cellular level, where their uptake and subsequent distribution within the body are key determinants of their ultimate biological impact.

Cellular Uptake Mechanisms: The entry of SiNPs into cells is a critical prerequisite for many of their biological effects and is influenced by both nanoparticle properties and cell type. researchgate.net The predominant mechanism of internalization is endocytosis, an energy-dependent process where the cell membrane engulfs the nanoparticles. researchgate.net Several endocytic pathways have been identified, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, with the preferred pathway often depending on the nanoparticle's size. researchgate.netopenagrar.dedovepress.com For example, smaller nanoparticles may enter cells via multiple pathways, whereas larger particles are often taken up via macropinocytosis. dovepress.com

| Cell Line | Nanoparticle Size | Primary Uptake Mechanism(s) | Reference |

| THP-1 | 15 nm, 60 nm | Endocytosis | openagrar.de |

| A549 | 200 nm | Clathrin-mediated endocytosis | openagrar.de |

| A549 | 130 nm | Endocytosis, Macropinocytosis | dovepress.com |

| HeLa | Not Specified | Endocytosis | researchgate.net |

| HepG2 | Not Specified | Endocytosis | researchgate.net |

Biodistribution: Following administration into a living organism, SiNPs are distributed throughout the body via the circulatory system. nih.gov The route of administration significantly influences their distribution pattern. nih.gov After intravenous injection in mouse models, SiNPs have been consistently shown to accumulate primarily in the organs of the reticuloendothelial system (RES), namely the liver and spleen. dovepress.comnih.govmdpi.comresearchgate.net This accumulation can be long-lasting; one study demonstrated that intravenously administered SiNPs were retained in the liver for more than 84 days. nih.gov Clearance of SiNPs from the body is a slow process, occurring mainly through hepatobiliary excretion into the feces and renal clearance into the urine. dovepress.commdpi.comresearchgate.net

Toxicity Mechanisms and Safety Assessments

The potential toxicity of silicon dioxide nanoparticles is primarily linked to a few key cellular mechanisms. A central mechanism is the induction of oxidative stress, which occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. tandfonline.comresearchgate.netresearchgate.net The surface of SiNPs can catalyze the formation of these damaging ROS, leading to the oxidation of essential biomolecules like lipids, proteins, and DNA. tandfonline.comresearchgate.net

This state of oxidative stress is a major trigger for subsequent inflammatory responses. tandfonline.comtandfonline.com The generation of ROS can activate intracellular signaling pathways, such as the NLRP3 inflammasome, which results in the production and release of pro-inflammatory cytokines. tandfonline.com This cascade has been observed in various cell types; for example, SiNPs induce significant oxidative stress and inflammation in human lung cells and peripheral blood mononuclear cells. tandfonline.comnih.gov

Furthermore, the damage caused by oxidative stress can have serious consequences for genetic material. Research indicates that SiNPs can cause both genetic and epigenetic toxicity. dovepress.com This includes direct damage to the DNA structure and alterations to epigenetic modifications such as DNA methylation and microRNA expression, which regulate gene activity without changing the DNA sequence itself. researchgate.netdovepress.com In some cellular models, SiNP-induced oxidative stress has also been shown to cause mitochondrial damage, which can trigger programmed cell death, or apoptosis, through the intrinsic pathway. nih.gov

Tissue Engineering and Regenerative Medicine

Silicon dioxide is a cornerstone material in the field of tissue engineering and regenerative medicine, where the goal is to repair or replace damaged tissues. mdpi.comrsc.org Its utility stems from its excellent biocompatibility and its ability to be formulated into scaffolds that support and encourage tissue growth. nih.govmdpi.com

Bone Tissue Engineering: One of the most prominent applications of silicon dioxide is in bone regeneration. frontiersin.org Bioactive glasses, which are silicate-based ceramics, are renowned for their ability to bond directly to bone tissue. mdpi.comresearchgate.net When implanted, these glasses react with bodily fluids to form a layer of hydroxy-carbonate apatite on their surface, which is chemically similar to the mineral phase of natural bone, thereby promoting strong integration and healing. mdpi.com Mesoporous this compound nanoparticles (MSNs) are also heavily investigated for their potential to act as delivery vehicles for osteogenic (bone-forming) factors, such as Bone Morphogenetic Protein-2 (BMP-2), directly to the site of injury. uni-hannover.de Furthermore, composite scaffolds that combine polymers like chitosan (B1678972) or poly(lactic acid) with this compound particles are being developed as advanced bone graft substitutes. mdpi.comresearchgate.net These composites have been shown to enhance the proliferation and differentiation of osteoblasts, the cells responsible for forming new bone. mdpi.comresearchgate.net

| Material | Application | Key Research Finding | Reference(s) |

| Bioactive Glass (45S5) | Hard Tissue Repair | Forms a hydroxy-carbonate apatite layer, bonding to bone. | mdpi.com |

| Mesoporous this compound Nanoparticles (MSNs) | Bone Regeneration | Can be loaded with BMP-2 to stimulate osteogenesis. | frontiersin.orguni-hannover.de |

| Chitosan-Silica Composite | Bone Substitute | Promotes osteoblast differentiation and inhibits osteoclast activity. | mdpi.com |

| Poly(lactic acid)-TCP-SiO2 Composite | Bone Tissue Regeneration | Stimulates mesenchymal stem cell differentiation and matrix mineralization. | researchgate.net |

Soft Tissue Engineering: The application of silicon dioxide is not limited to hard tissues. Bioactive glasses are increasingly being explored for their role in soft tissue repair and wound healing. rsc.orgfrontiersin.org The ionic dissolution products from these glasses (e.g., silicon ions) can stimulate key cellular processes in wound healing, including angiogenesis (the formation of new blood vessels) and the deposition of collagen by fibroblasts. mdpi.com Scaffolds fabricated from biocompatible polymers such as polyvinyl alcohol and chitosan, when incorporated with this compound nanoparticles, have shown excellent biocompatibility and the ability to promote the growth of new tissue in subdermal implant models. mdpi.com

Enzyme Immobilization on this compound Supports